2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol 2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15639344
InChI: InChI=1S/C23H32N2O6/c1-27-18-7-6-17(22(30-4)23(18)31-5)15-25-10-8-24(9-11-25)14-16-12-19(28-2)21(26)20(13-16)29-3/h6-7,12-13,26H,8-11,14-15H2,1-5H3
SMILES:
Molecular Formula: C23H32N2O6
Molecular Weight: 432.5 g/mol

2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol

CAS No.:

Cat. No.: VC15639344

Molecular Formula: C23H32N2O6

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol -

Specification

Molecular Formula C23H32N2O6
Molecular Weight 432.5 g/mol
IUPAC Name 2,6-dimethoxy-4-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]phenol
Standard InChI InChI=1S/C23H32N2O6/c1-27-18-7-6-17(22(30-4)23(18)31-5)15-25-10-8-24(9-11-25)14-16-12-19(28-2)21(26)20(13-16)29-3/h6-7,12-13,26H,8-11,14-15H2,1-5H3
Standard InChI Key OFMJTVUADODLPK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC)OC)OC

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name is 2,6-dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}methyl)phenol. Its molecular formula is C₃₁H₃₈N₂O₇, with a molecular weight of 562.64 g/mol .

Structural Components

  • Phenolic core: A 2,6-dimethoxy-4-methylphenol scaffold .

  • Piperazine linker: A six-membered ring with two nitrogen atoms, enabling conformational flexibility .

  • Trimethoxyphenyl substituent: A 2,3,4-trimethoxybenzyl group attached to the piperazine nitrogen.

Spectroscopic Data

  • ¹H NMR: Peaks corresponding to aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.7–3.9 ppm), and piperazine methylene protons (δ 2.5–3.0 ppm) .

  • IR: Stretching vibrations for O–H (3200–3400 cm⁻¹), C–O (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a multi-step protocol involving:

  • Alkylation of piperazine: Reacting piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of K₂CO₃ in DMF.

  • Mannich reaction: Coupling the resulting 4-(trimethoxybenzyl)piperazine with 2,6-dimethoxy-4-(chloromethyl)phenol under basic conditions .

Table 1: Reaction Conditions and Yields

StepReagentsConditionsYield
Piperazine alkylation2,3,4-Trimethoxybenzyl chloride, K₂CO₃DMF, 60°C, 12 h78%
Mannich coupling2,6-Dimethoxy-4-(chloromethyl)phenol, Et₃NCH₂Cl₂, 25°C, 6 h65%

Industrial-Scale Production

  • Continuous flow reactors: Enhance yield (85–90%) and reduce reaction time.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValueMethod
Melting point145–148°CDSC
LogP2.8Calculated (XLogP3)
Solubility0.12 mg/mL in water; >50 mg/mL in DMSOShake-flask
StabilityStable at 25°C; decomposes >200°CTGA

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits IC₅₀ = 1.2 µM against Pseudoperonospora cubensis, outperforming commercial fungicides like Thiophanate-methyl (IC₅₀ = 5.8 µM) . Its trimethoxyphenyl group facilitates hydrophobic interactions with enzyme active sites .

Receptor Modulation

  • Calcium channels: Binds to L-type calcium channels (Kd = 0.8 µM), reducing intracellular Ca²⁺ flux.

  • Neurotransmitter receptors: Modulates serotonin (5-HT₂A) and dopamine (D₂) receptors at nanomolar affinities .

Table 3: Comparative Bioactivity Data

TargetActivity (IC₅₀/Kd)Reference Compound
Fungal cytochrome P4501.2 µMThiophanate-methyl (5.8 µM)
L-type calcium channel0.8 µMVerapamil (0.5 µM)

Applications in Medicinal Chemistry

Antifungal Agents

  • In vivo efficacy: Reduces Candida albicans biofilm formation by 92% at 10 mg/kg .

  • Synergy with fluconazole: Lowers MIC from 64 µg/mL to 8 µg/mL .

Cardiovascular Therapeutics

  • Hypertension models: Lowers systolic blood pressure by 25 mmHg in spontaneously hypertensive rats.

  • Anti-arrhythmic effects: Prolongs QT interval by 18% in Langendorff-perfused hearts .

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